molecular formula C11H14F3N3O3 B2885621 4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid CAS No. 2416234-44-9

4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid

Cat. No. B2885621
CAS RN: 2416234-44-9
M. Wt: 293.246
InChI Key: GHUWXZBDLABZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2416234-44-9 . It is a powder at room temperature .


Synthesis Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA is manufactured using acetate and fluoride as precursors . The analytical determination of ultra-short-chain perfluoroalkyl acids is challenging due to their high polarity resulting in low retention using reversed-phase liquid chromatography .


Molecular Structure Analysis

The molecular structure of “4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid” is complex, with the InChI Code being 1S/C9H13N3O.C2HF3O2/c13-9(1-3-10-4-2-9)8-5-11-7-12-6-8;3-2(4,5)1(6)7/h5-7,10,13H,1-4H2; (H,6,7) .


Chemical Reactions Analysis

Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H . It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms . It is a colorless liquid with a vinegar-like odor . TFA is a stronger acid than acetic acid, having an acid ionisation constant, Ka, that is approximately 34,000 times higher .


Physical And Chemical Properties Analysis

The physical form of “4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid” is a powder . It has a molecular weight of 293.25 . The storage temperature is at room temperature .

Scientific Research Applications

Comprehensive Analysis of “4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid” Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives: are pivotal in the pharmaceutical industry, with their presence in over twenty classes of pharmaceuticals. The compound “4-Pyrimidin-5-ylpiperidin-4-ol” is a key intermediate in synthesizing various piperidine derivatives. These derivatives are synthesized through intra- and intermolecular reactions, leading to substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Such compounds have shown significant promise in drug discovery and development due to their biological activity .

Enantioselective Synthesis

The combination of a quinoline organocatalyst and 2,2,2-trifluoroacetic acid as a cocatalyst has been used to produce enantiomerically enriched protected piperidines. These compounds are crucial for creating pharmaceuticals that require specific stereochemistry to be effective .

Peptide Mapping in Biopharmaceuticals

2,2,2-Trifluoroacetic acid: is utilized as a mobile phase additive in peptide mapping, a technique essential for characterizing biopharmaceuticals. It provides alternative chromatographic selectivity and improved mass spectrometry (MS) sensitivities compared to other acids like formic acid, which is crucial for analyzing the primary structure of proteins .

Chromatographic Separations

In chromatography, 2,2,2-trifluoroacetic acid is valued for its strong ion-pairing capability, minimizing secondary interactions during reversed-phase liquid chromatography. This property is particularly beneficial for high peak capacity separations and acquiring high-quality mass spectra .

Biological Activity and Pharmacological Application

The piperidine moiety, part of “4-Pyrimidin-5-ylpiperidin-4-ol,” plays a significant role in the biological activity of pharmaceuticals. Research has focused on discovering and evaluating potential drugs containing this moiety, highlighting its importance in medicinal chemistry .

Drug Construction

Piperidine-containing compounds, such as “4-Pyrimidin-5-ylpiperidin-4-ol,” are essential building blocks for drug construction. Their synthesis is widespread due to the demand for heterocyclic compounds in the pharmaceutical industry .

Cost-Effective Synthesis Methods

Developing fast and cost-effective methods for synthesizing substituted piperidines, including “4-Pyrimidin-5-ylpiperidin-4-ol,” is a critical task in modern organic chemistry. This research aims to streamline the production process of these valuable compounds .

Enhancing Pharmacological Profiles

The use of “4-Pyrimidin-5-ylpiperidin-4-ol” in combination with 2,2,2-trifluoroacetic acid can lead to the creation of compounds with enhanced pharmacological profiles. This includes improving drug efficacy, reducing side effects, and increasing stability and bioavailability .

Safety and Hazards

The safety information for “4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.C2HF3O2/c13-9(1-3-10-4-2-9)8-5-11-7-12-6-8;3-2(4,5)1(6)7/h5-7,10,13H,1-4H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHSFFRHVHWMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CN=CN=C2)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.